N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide
Description
N-(2-((3-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide is a triazolo-pyridazine derivative characterized by a 3-methoxyphenyl substituent at position 3 of the triazolo ring and a butyramide group linked via an ethoxyethyl chain at position 4.
Properties
IUPAC Name |
N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-3-5-16(24)19-10-11-26-17-9-8-15-20-21-18(23(15)22-17)13-6-4-7-14(12-13)25-2/h4,6-9,12H,3,5,10-11H2,1-2H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROOIEYYNHWGKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCOC1=NN2C(=NN=C2C3=CC(=CC=C3)OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
Similar compounds have been found to interact with their targets through hydrogen bond accepting and donating characteristics, which allows them to make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have shown promising results in the treatment of various diseases, including cancer .
Biochemical Analysis
Biochemical Properties
The triazole nucleus in N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide is present as a central structural component in a number of drug classes. It is capable of making specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics
Biological Activity
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Molecular Formula : C14H15N5O2
- Molecular Weight : Approximately 285.31 g/mol
- IUPAC Name : this compound
This structure incorporates a triazole and pyridazine moiety alongside phenoxy and acetamide functional groups, which are believed to play critical roles in its biological activity.
Biological Activity
Preliminary studies suggest that this compound exhibits significant anti-inflammatory properties . It is particularly noted for its potential to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This inhibition suggests possible therapeutic applications in conditions characterized by inflammation.
The compound's interaction with COX enzymes appears to be a primary mechanism through which it exerts its biological effects. The structural similarities with known COX inhibitors indicate that it may bind effectively to these enzymes. Further investigation using molecular docking simulations and enzyme kinetics is required to elucidate these interactions fully.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other compounds that share structural features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Rofecoxib | Diaryl heterocycles | COX-II selective inhibitor |
| Celecoxib | Sulfonamide group | COX-II selective inhibitor |
| Indomethacin | Indole structure | Non-selective COX inhibitor |
This compound stands out due to its unique combination of triazole and pyridazine moieties along with a phenoxy acetamide structure. This specific arrangement may confer distinct pharmacological properties compared to more traditional non-steroidal anti-inflammatory drugs (NSAIDs), potentially leading to improved efficacy or reduced side effects in clinical settings.
Future Directions
Further research is essential to establish the full spectrum of biological activities associated with this compound. Areas for future exploration include:
- In vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : Detailed investigations into the molecular interactions with COX enzymes and other potential targets.
- Clinical Trials : If initial findings are promising, progressing towards clinical trials could validate its therapeutic applications.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolo[4,3-b]pyridazine Derivatives
*Molecular weight estimated based on structural analogs.
Structural Variations and Implications
- Substituent Diversity: The target compound’s butyramide group contrasts with benzamide () and sulphonamide () derivatives. Butyramide’s longer aliphatic chain may enhance membrane permeability compared to aromatic benzamide groups . Ethoxyethyl linkers (as in the target compound and ) improve solubility compared to rigid aromatic linkers in ’s phenylacetamide derivatives .
Synthetic Routes :
- Triazolo-pyridazines are typically synthesized via cyclization reactions. For example, used coupling reactions with amines (e.g., morpholine, piperazine) under mild conditions (Cs₂CO₃, DMF) , a method applicable to the target compound’s butyramide synthesis.
- Sulphonamide derivatives () employed virtual screening and ADME-Tox filtering to prioritize compounds with low PAINs liabilities, a strategy relevant for optimizing the target compound’s safety profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
